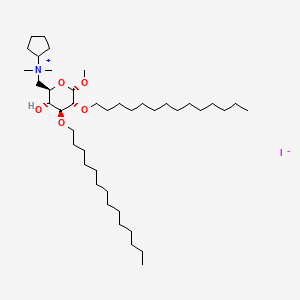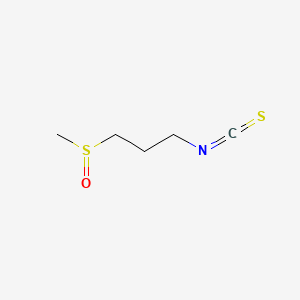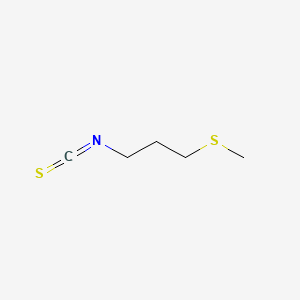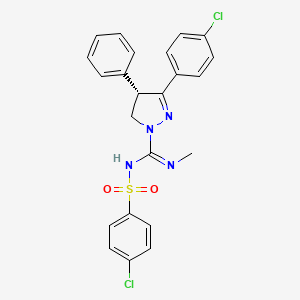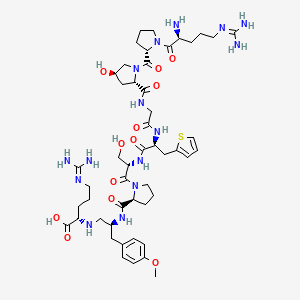
Labradimil
Overview
Description
Mechanism of Action
Target of Action
Labradimil, also known as Lobradimil, primarily targets the B2 bradykinin receptor . This receptor plays a crucial role in various physiological processes, including inflammation, pain perception, and regulation of blood pressure .
Mode of Action
This compound acts as an agonist to the B2 bradykinin receptor . It selectively binds to these receptors, initiating typical bradykinin-like second messenger systems, including increases in intracellular calcium and phosphatidylinositol turnover .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the kallikrein-kinin system . This system is involved in blood pressure maintenance, hemostasis, inflammation, and renal function . This compound’s action on the B2 bradykinin receptor influences this system, leading to various downstream effects.
Pharmacokinetics
This compound is designed to have a longer plasma half-life than bradykinin .
Result of Action
This compound’s action results in increased permeability of the blood-brain barrier (BBB). It disengages the tight junctions of the endothelial cells that comprise the BBB, thereby enhancing the transvascular delivery of small chemotherapy drugs, such as carboplatin, across the blood-brain tumor barrier . This effect is selective for the tumor and for the brain surrounding the tumor .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the decrease in systemic blood pressure has been correlated with the known metabolic stability of the bradykinin B2 receptor agonist infused . Furthermore, the timing of this compound administration is crucial to achieve maximal effects due to the transient nature of its action .
Biochemical Analysis
Biochemical Properties
Labradimil selectively binds to bradykinin B2 receptors, initiating typical bradykinin-like second messenger systems, including increases in intracellular calcium and phosphatidylinositol turnover . This interaction with the bradykinin B2 receptor is a key aspect of this compound’s role in biochemical reactions .
Cellular Effects
This compound has been shown to temporarily enhance the transvascular delivery of small chemotherapy drugs, such as carboplatin, across the blood-brain tumor barrier . This effect is selective for the tumor and for the brain surrounding the tumor, and are particularly robust in tumor areas that are normally relatively impermeable .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a B2 bradykinin receptor agonist . It binds to these receptors and initiates a cascade of intracellular events, including increases in intracellular calcium and phosphatidylinositol turnover .
Temporal Effects in Laboratory Settings
The increase in permeability with this compound occurs rapidly but is transient, in that restoration of the BBB occurs very rapidly (2 to 5 minutes) following cessation of infusion . Even with continuous infusion of this compound, spontaneous restoration of the barrier begins to occur within 10 to 20 minutes .
Dosage Effects in Animal Models
In animal models, intravenous or intra-arterial this compound increases the uptake of many different radiolabelled tracers and chemotherapeutic agents into the tumor in a dose-related fashion . Survival studies in rodent models of both gliomas and metastatic tumors in the brain demonstrate that the enhanced uptake observed with the combination of this compound and water-soluble chemotherapeutics enhances survival to a greater extent than achieved with chemotherapy alone .
Metabolic Pathways
Its action as a B2 bradykinin receptor agonist suggests it may play a role in the bradykinin signaling pathway .
Transport and Distribution
This compound is known to increase the permeability of the BBB, suggesting it may be transported across this barrier into the brain . The specific transporters or binding proteins it interacts with are not currently known .
Subcellular Localization
Given its role in increasing BBB permeability, it is likely to be found in the vicinity of the BBB, potentially interacting with endothelial cells that comprise the BBB .
Preparation Methods
Synthetic Routes and Reaction Conditions: Labradimil is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale solid-phase peptide synthesis. The process includes the use of automated peptide synthesizers, which facilitate the efficient and accurate assembly of the peptide chain. After synthesis, the peptide is cleaved from the resin, purified, and subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Labradimil primarily undergoes binding interactions with the bradykinin B2 receptor. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is based on its ability to mimic the natural ligand, bradykinin, and activate the receptor .
Common Reagents and Conditions: The synthesis of this compound involves the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide, and deprotection reagents like trifluoroacetic acid. These reagents are used under controlled conditions to ensure the correct assembly of the peptide .
Major Products Formed: The primary product of the synthesis is this compound itself. During its interaction with the bradykinin B2 receptor, this compound induces a series of intracellular signaling events, including increases in intracellular calcium and phosphatidylinositol turnover .
Scientific Research Applications
Labradimil has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Labradimil is unique in its ability to selectively bind to the bradykinin B2 receptor and increase the permeability of the blood-brain barrier. Similar compounds include:
Methionine-lysine-bradykinin: Another bradykinin B2 receptor agonist that has been shown to enhance the transvascular delivery of small chemotherapy drugs across the blood-brain tumor barrier.
NG291: A bradykinin B2 receptor agonist with similar blood-brain barrier-permeabilizing properties.
This compound’s longer half-life and selective binding make it a more effective agent for increasing blood-brain barrier permeability compared to these similar compounds .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75N15O12S/c1-76-31-14-12-28(13-15-31)21-29(24-57-34(47(74)75)9-3-17-56-49(53)54)59-43(70)37-10-4-18-62(37)45(72)36(27-65)61-41(68)35(23-32-7-6-20-77-32)60-40(67)25-58-42(69)39-22-30(66)26-64(39)46(73)38-11-5-19-63(38)44(71)33(50)8-2-16-55-48(51)52/h6-7,12-15,20,29-30,33-39,57,65-66H,2-5,8-11,16-19,21-27,50H2,1H3,(H,58,69)(H,59,70)(H,60,67)(H,61,68)(H,74,75)(H4,51,52,55)(H4,53,54,56)/t29-,30+,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXCXSCCZNCXCL-XMADEQCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CNC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC3=CC=CS3)NC(=O)CNC(=O)C4CC(CN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](CN[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CS3)NC(=O)CNC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H75N15O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1098.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159768-75-9 | |
| Record name | Labradimil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159768759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Labradimil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06549 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LABRADIMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MK663C346 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


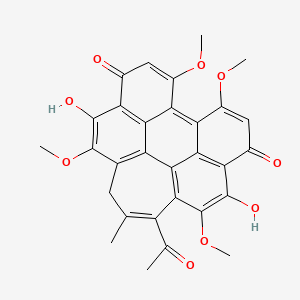
![[(5S)-5-amino-5-carboxypentyl]-[(2R)-4-azaniumyl-2-hydroxybutyl]azanium;dichloride](/img/structure/B1674132.png)
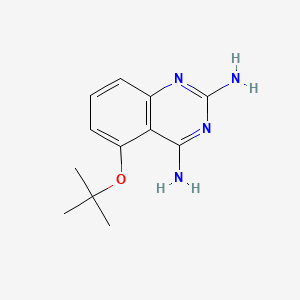
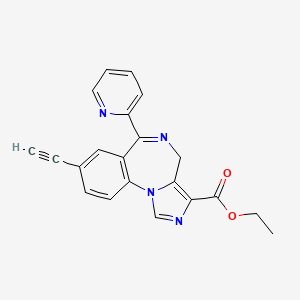
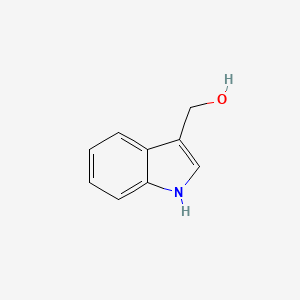
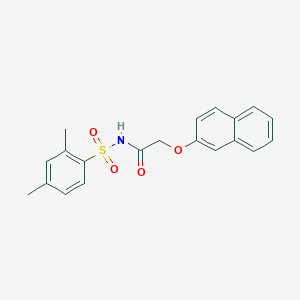

![[(6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1h-inden-5-yl)oxy]acetic acid](/img/structure/B1674140.png)
